2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
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Overview
Description
2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. Common reagents used in this synthesis include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve the use of solvents such as dry acetone and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the active methylene group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of alkylated derivatives .
Scientific Research Applications
2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The thiazolo[3,2-a]pyrimidine core is crucial for binding to the active site of CDK2, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure and CDK2 inhibitory activity.
Thiazolo[3,2-a]pyrimidine derivatives: Various derivatives with modifications at different positions on the ring system.
Uniqueness
2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is unique due to its specific cyclopropyl and acetic acid substituents, which enhance its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C11H12N2O3S |
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Molecular Weight |
252.29 g/mol |
IUPAC Name |
2-(7-cyclopropyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O3S/c14-9-4-8(6-1-2-6)12-11-13(9)7(5-17-11)3-10(15)16/h4,6-7H,1-3,5H2,(H,15,16) |
InChI Key |
GUGXWMFBQFGXID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(CSC3=N2)CC(=O)O |
Origin of Product |
United States |
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